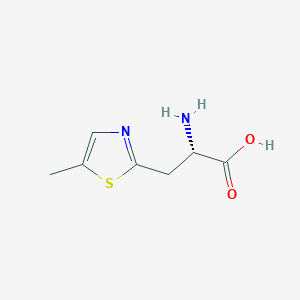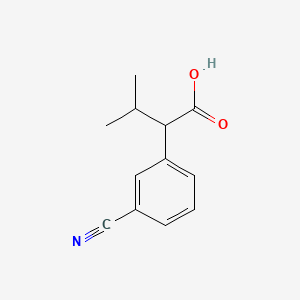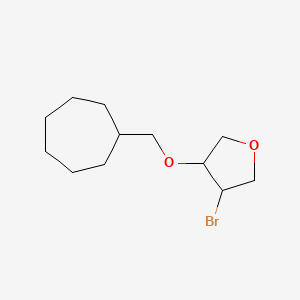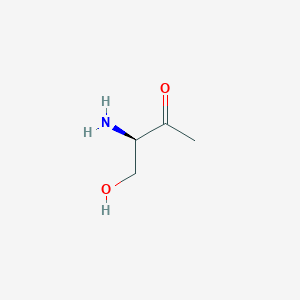
(R)-3-Amino-4-hydroxybutan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-Amino-4-hydroxybutan-2-one is an organic compound with the molecular formula C4H9NO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Amino-4-hydroxybutan-2-one typically involves the use of chiral catalysts or starting materials to ensure the correct stereochemistry. One common method is the asymmetric reduction of 3-amino-4-oxobutanoic acid using a chiral reducing agent. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 0-25°C.
Industrial Production Methods: On an industrial scale, the production of ®-3-Amino-4-hydroxybutan-2-one may involve biocatalytic processes using enzymes that can selectively produce the desired enantiomer. These processes are advantageous due to their high specificity and environmentally friendly nature.
Types of Reactions:
Oxidation: ®-3-Amino-4-hydroxybutan-2-one can undergo oxidation reactions to form corresponding oxo compounds.
Reduction: Reduction reactions can convert the compound into various alcohols or amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield keto acids, while reduction can produce primary or secondary alcohols.
Aplicaciones Científicas De Investigación
®-3-Amino-4-hydroxybutan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: It can be used in the production of fine chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of ®-3-Amino-4-hydroxybutan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved may include metabolic processes where the compound is either synthesized or broken down, affecting the overall biochemical balance.
Comparación Con Compuestos Similares
(S)-3-Amino-4-hydroxybutan-2-one: The enantiomer of the compound, which has different biological activity due to its distinct stereochemistry.
3-Amino-4-hydroxybutanoic acid: A related compound with a carboxylic acid group instead of a ketone.
4-Hydroxybutan-2-one: A simpler compound lacking the amino group.
Uniqueness: ®-3-Amino-4-hydroxybutan-2-one is unique due to its specific stereochemistry and the presence of both amino and hydroxyl functional groups. This combination allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds cannot.
Propiedades
Fórmula molecular |
C4H9NO2 |
|---|---|
Peso molecular |
103.12 g/mol |
Nombre IUPAC |
(3R)-3-amino-4-hydroxybutan-2-one |
InChI |
InChI=1S/C4H9NO2/c1-3(7)4(5)2-6/h4,6H,2,5H2,1H3/t4-/m1/s1 |
Clave InChI |
HGPVTSXCIFGEST-SCSAIBSYSA-N |
SMILES isomérico |
CC(=O)[C@@H](CO)N |
SMILES canónico |
CC(=O)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


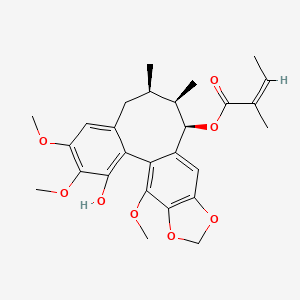


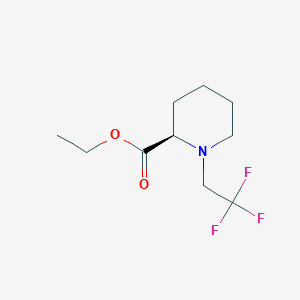
![Cis-1-[(tert-butoxy)carbonyl]piperidine-3,4-dicarboxylicacid](/img/structure/B13074491.png)
![4-[(4-Methylpiperidin-4-yl)methyl]morpholine](/img/structure/B13074505.png)
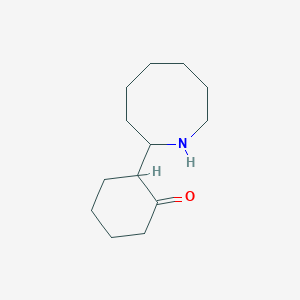
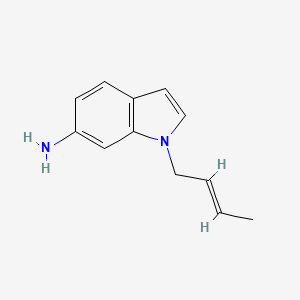
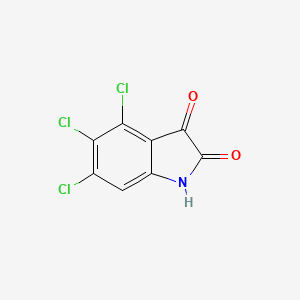
![3,3-Dimethyl-1-{octahydrocyclopenta[c]pyrrol-1-yl}butan-2-one](/img/structure/B13074535.png)
![2-[(3-Amino-4-methylpyridin-2-yl)oxy]ethan-1-ol](/img/structure/B13074543.png)
